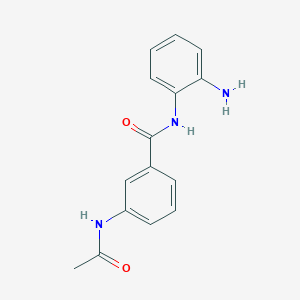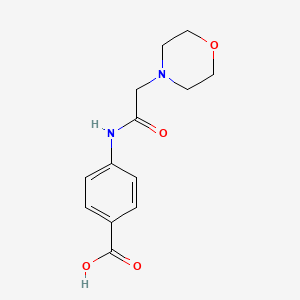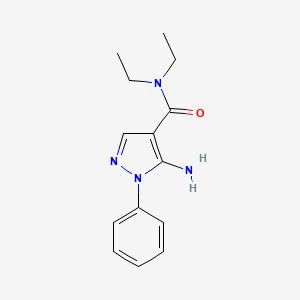
N-(2-aminophenyl)-3-acetamidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-3-acetamidobenzamide: . This compound is known for its unique structure and properties, which make it a valuable candidate for further study and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-3-acetamidobenzamide typically involves a multi-step reaction process. One common method is the reaction of 2-aminophenylamine with 3-acetamidobenzoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反应分析
Types of Reactions: N-(2-aminophenyl)-3-acetamidobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, N-(2-aminophenyl)-3-acetamidobenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in regulating gene expression and have been explored for their anticancer properties.
Medicine: this compound has shown promise in preclinical studies for its antiproliferative and antifibrotic activities. These properties make it a candidate for the development of new therapeutic agents for cancer and fibrotic diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism by which N-(2-aminophenyl)-3-acetamidobenzamide exerts its effects involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter gene expression patterns, leading to the suppression of cancer cell growth and the induction of apoptosis. The molecular targets and pathways involved include the regulation of chromatin structure and the modulation of transcription factors.
相似化合物的比较
Chidamide: Another HDAC inhibitor with similar antiproliferative properties.
Trichostatin A: A well-known HDAC inhibitor used in research and clinical settings.
Vorinostat: An FDA-approved HDAC inhibitor used in cancer therapy.
Uniqueness: N-(2-aminophenyl)-3-acetamidobenzamide stands out due to its specific structure and the presence of the 2-aminophenyl group, which may confer unique biological activities compared to other HDAC inhibitors. Its potential for dual inhibition of HDACs and other targets, such as Bcr-Abl kinase, adds to its uniqueness and therapeutic potential.
属性
IUPAC Name |
3-acetamido-N-(2-aminophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKBAWUTHIZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid](/img/structure/B7842339.png)
![4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid](/img/structure/B7842349.png)
![4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842357.png)
![3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoicacid](/img/structure/B7842373.png)
![1-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7842386.png)
![2-[2-Hydroxyethyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7842390.png)
![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)

![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

